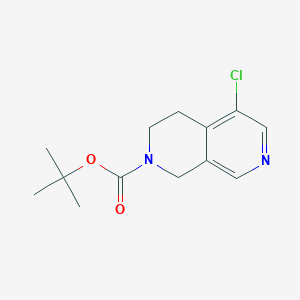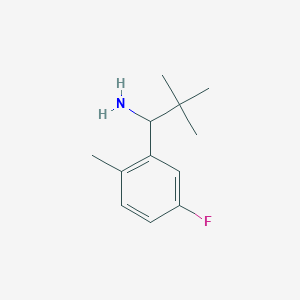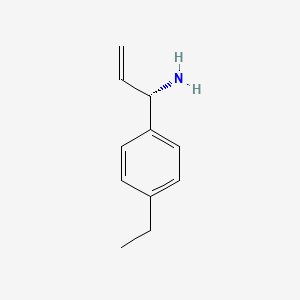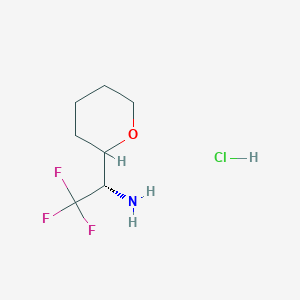
(1S)-2,2,2-trifluoro-1-(oxan-2-yl)ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-2,2,2-trifluoro-1-(oxan-2-yl)ethanamine;hydrochloride is a synthetic organic compound that contains a trifluoromethyl group, an oxane ring, and an ethanamine moiety. The hydrochloride salt form is often used to enhance the compound’s stability and solubility in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,2,2-trifluoro-1-(oxan-2-yl)ethanamine;hydrochloride typically involves the following steps:
Formation of the oxane ring: This can be achieved through the cyclization of a suitable diol or halohydrin precursor.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine moiety.
Reduction: Reduction reactions can be used to modify the trifluoromethyl group or the oxane ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of (1S)-2,2,2-trifluoro-1-(oxan-2-yl)ethanamine;hydrochloride would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the oxane ring can influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
(1S)-2,2,2-trifluoro-1-(oxan-2-yl)ethanol: Similar structure but with a hydroxyl group instead of an amine.
(1S)-2,2,2-trifluoro-1-(oxan-2-yl)ethanoic acid: Contains a carboxylic acid group instead of an amine.
(1S)-2,2,2-trifluoro-1-(oxan-2-yl)ethanamine: The free base form without the hydrochloride salt.
Uniqueness
The presence of the trifluoromethyl group and the oxane ring makes (1S)-2,2,2-trifluoro-1-(oxan-2-yl)ethanamine;hydrochloride unique compared to other compounds. These structural features can significantly influence its chemical reactivity, biological activity, and physical properties.
Properties
Molecular Formula |
C7H13ClF3NO |
|---|---|
Molecular Weight |
219.63 g/mol |
IUPAC Name |
(1S)-2,2,2-trifluoro-1-(oxan-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H12F3NO.ClH/c8-7(9,10)6(11)5-3-1-2-4-12-5;/h5-6H,1-4,11H2;1H/t5?,6-;/m0./s1 |
InChI Key |
NIZLMHNYDVGKPF-PQAGPIFVSA-N |
Isomeric SMILES |
C1CCOC(C1)[C@@H](C(F)(F)F)N.Cl |
Canonical SMILES |
C1CCOC(C1)C(C(F)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[N-[2-[N-[2-(4-methylphenyl)sulfonyloxyethyl]anilino]ethyl]anilino]ethyl 4-methylbenzenesulfonate](/img/structure/B13033684.png)
![3-[(S)-2-(2,4-Dichloro-benzyloxycarbonylamino)-3-methyl-butyrylamino]-5-fluoro-4-oxo-pentanoic acid](/img/structure/B13033696.png)
![1,6-Dimethyl-3-(4-nitrophenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13033703.png)
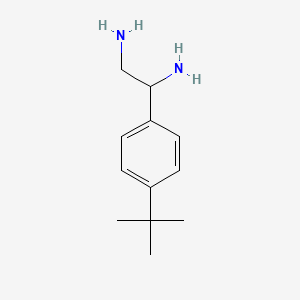
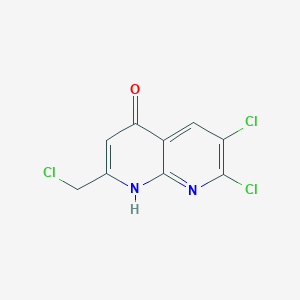
![6-fluoro-1H-pyrrolo[3,2-b]pyridin-7-amine](/img/structure/B13033717.png)
![tert-butyl N-[2-(1,3-thiazol-2-yl)ethyl]carbamate](/img/structure/B13033721.png)
![2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.6]undecane-4-carboxylic acid](/img/structure/B13033729.png)
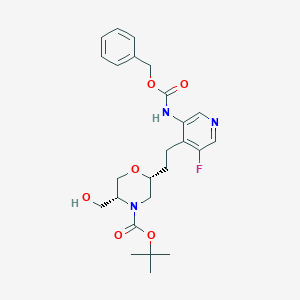
![methyl6-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B13033747.png)
